molecular formula C14H26N2O4 B14121084 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine CAS No. 916791-34-9

1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine

Cat. No.: B14121084
CAS No.: 916791-34-9
M. Wt: 286.37 g/mol
InChI Key: BHDHOXGGLAEXCW-UHFFFAOYSA-N
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Description

1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine is a chemical compound with the molecular formula C14H26N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methoxy-methylcarbamoyl group attached to the piperidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a Boc groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine involves its interaction with specific molecular targets. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The methoxy-methylcarbamoyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-Boc-3-((N-methoxy-N-methylcarbamoyl)methyl)piperidine is unique due to the specific positioning of the methoxy-methylcarbamoyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .

Properties

CAS No.

916791-34-9

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

tert-butyl 3-[2-[methoxy(methyl)amino]-2-oxoethyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-6-7-11(10-16)9-12(17)15(4)19-5/h11H,6-10H2,1-5H3

InChI Key

BHDHOXGGLAEXCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)N(C)OC

Origin of Product

United States

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